molecular formula C10H19NO2 B10962921 N-(pentan-3-yl)tetrahydrofuran-2-carboxamide

N-(pentan-3-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B10962921
M. Wt: 185.26 g/mol
InChI Key: DXACWKPGGPOUJA-UHFFFAOYSA-N
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Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

N-pentan-3-yloxolane-2-carboxamide

InChI

InChI=1S/C10H19NO2/c1-3-8(4-2)11-10(12)9-6-5-7-13-9/h8-9H,3-7H2,1-2H3,(H,11,12)

InChI Key

DXACWKPGGPOUJA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(PENTAN-3-YL)OXOLANE-2-CARBOXAMIDE typically involves the reaction of oxolane-2-carboxylic acid with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(PENTAN-3-YL)OXOLANE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-(PENTAN-3-YL)OXOLANE-2-CARBOXAMIDE stands out due to its specific structural features, such as the pentan-3-yl group and the oxolane ring, which confer unique reactivity and binding properties. These characteristics make it a valuable compound for research and industrial applications .

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